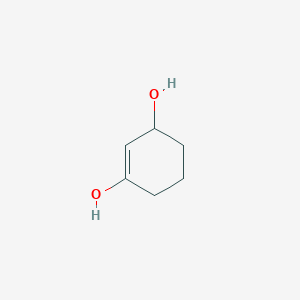

1-Cyclohexene-1,3-diol(9CI)

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

134925-99-8 |

|---|---|

Molecular Formula |

C6H10O2 |

Molecular Weight |

114.14 g/mol |

IUPAC Name |

cyclohexene-1,3-diol |

InChI |

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h4-5,7-8H,1-3H2 |

InChI Key |

FQIOIIHMJRLJNV-UHFFFAOYSA-N |

SMILES |

C1CC(C=C(C1)O)O |

Canonical SMILES |

C1CC(C=C(C1)O)O |

Synonyms |

1-Cyclohexene-1,3-diol(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclohexene 1,3 Diol 9ci

Stereoselective Synthesis of 1-Cyclohexene-1,3-diol(9CI)

The controlled synthesis of specific stereoisomers of 1-Cyclohexene-1,3-diol is critical for its application in asymmetric synthesis. Methodologies have been developed to achieve high levels of enantioselectivity and diastereoselectivity.

Enantioselective Approaches

Enantioselective strategies aim to produce one enantiomer of a chiral compound in excess over the other. A notable approach involves the kinetic resolution of racemic intermediates. For instance, the enantiomers of 4-hydroxy-β-ionone and 4-hydroxy-β-damascone have been successfully separated through a lipase-catalyzed acetylation reaction. mdpi.com Similarly, both enantiomers of 4-hydroxy-2-cyclohexenone can be prepared through a process that includes an initial desymmetrization of p-methoxyphenol, followed by an enzymatic resolution to yield the separate enantiomers of a key synthon. researchgate.net

Another powerful technique is the use of chiral catalysts. Asymmetric catalysis, such as the Sharpless asymmetric dihydroxylation, employs a catalytic amount of osmium tetroxide with a chiral ligand to achieve the enantioselective synthesis of diols. Chiral indium(I) complexes have also been utilized in hydrogen-borrowing catalysis for the asymmetric synthesis of enantioenriched cyclohexanes from 1,5-diols.

Diastereoselective Control in Synthetic Pathways

Diastereoselective synthesis focuses on selectively forming one diastereomer over others. The formation of 1,3-diols with a defined relative stereochemistry, either syn or anti, can be achieved by carefully selecting the reagents. uwindsor.ca This control is often accomplished using a β-hydroxy ketone precursor and a hydride source. uwindsor.ca The stereochemical outcome of the reduction can be directed by chelation control, where a Lewis acid coordinates to both the carbonyl and hydroxyl groups, leading to a rigid six-membered ring intermediate that directs the hydride attack.

A highly diastereoselective method for forming cyclohex-4-ene-1,2-diol derivatives involves a gold(I)-catalyzed tandem cyclization of tert-butyl carbonate derivatives of hex-1-en-5-yn-3-ol. acs.org This process allows for the control of up to three contiguous stereocenters. acs.org

Table 1: Examples of Diastereoselective Syntheses

| Starting Material | Reagent/Catalyst | Product | Diastereomeric Ratio (dr) | Reference |

| β-hydroxy ketone | Me₄N⁺ ⁻BH(OAc)₃ | anti-1,3-diol | 95:5 | uwindsor.ca |

| Z-enolate | Aldehyde | syn-aldol product | Not specified | uwindsor.ca |

| E-enolate | Aldehyde | anti-aldol product | Not specified | uwindsor.ca |

| tert-butyl carbonate derivative of hex-1-en-5-yn-3-ol | (PPh₃)AuSbF₆ | cyclohexene-3,4-diol derivative | Highly diastereoselective | acs.org |

Biocatalytic Transformations (e.g., Lipase-Mediated Processes)

Biocatalysis, particularly using lipases, offers an environmentally friendly and highly selective method for synthesizing chiral compounds. Lipases are widely used for the kinetic resolution of racemic alcohols and the desymmetrization of meso compounds. mdpi.comresearchgate.net

A key process involves the regioselective transesterification of a cyclohexene (B86901) diol derivative with an acylating agent in the presence of a lipase (B570770). google.comgoogle.com This method can efficiently produce optically active cyclohexene diol derivatives. google.com Commercially available lipases such as those from Amano Pharmaceutical Co., Ltd. (Lipase PS) and Toyobo Co., Ltd. are effective for these transformations. google.comgoogle.com The reaction is often carried out in an organic solvent like acetonitrile (B52724) or without a solvent. google.com

Lipase-mediated acetylation has been employed to resolve racemic diols, providing access to enantiopure diols that are precursors to various natural products. cnr.it For example, lipase PS has been used for the resolution of racemic ionols and their epoxy derivatives. cnr.it

Precursor-Based Synthetic Routes to 1-Cyclohexene-1,3-diol(9CI)

The synthesis of 1-Cyclohexene-1,3-diol can be achieved through various routes starting from readily available precursors.

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool for constructing the cyclohexene ring system. ethz.chnih.gov A common approach involves the reaction of a diene, such as 1,3-cyclohexadiene (B119728), with a suitable dienophile. google.comorgsyn.org For instance, the reaction of 1,3-cyclohexadiene with hydroquinone (B1673460) yields a cyclohexenone derivative, which can then be reduced to the corresponding cyclohexene diol using a reducing agent like diisobutylaluminum hydride. google.com

The Diels-Alder reaction can be performed under various conditions, including catalysis by Lewis acids like boron trifluoride and copper(II) triflate, to control the stereochemistry of the resulting cyclohexene ring. nih.gov

Table 2: Examples of Diels-Alder Reactions for Cyclohexene Synthesis

| Diene | Dienophile | Product Type | Reference |

| 1,3-Cyclohexadiene | Hydroquinone | Cyclohexenone derivative | google.com |

| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | upenn.edu |

| Danishefsky's diene | Aldehyde | Dihydropyrone | Not specified |

| 1,3-dimethylcyclopentadiene | 2-chloroacrylonitrile | bicyclo[2.2.1.]heptenone derivative | ethz.ch |

Functionalization of Cyclohexenone Derivatives

Cyclohexenone derivatives are versatile precursors for 1-Cyclohexene-1,3-diol. The key transformation is the reduction of the carbonyl group. This can be achieved using various reducing agents, such as diisobutylaluminum hydride or lithium aluminum hydride, to yield the desired diol. google.comgoogle.com

Furthermore, enzyme-catalyzed methods can be employed for the functionalization of cyclohexenone derivatives. For example, toluene (B28343) dioxygenase (TDO)-catalyzed cis-dihydroxylation of substituted phenols and anilines can lead to the formation of cyclohex-2-en-1-one cis-diols. qub.ac.uk

Selective Reduction Strategies

Selective reduction strategies are paramount for the efficient synthesis of 1-Cyclohexene-1,3-diol from 1,3-cyclohexanedione (B196179). These methods aim to precisely control the reactivity of the reducing agent to prevent over-reduction to the saturated cyclohexane-1,3-diol.

Hydride-Based Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for ketones. However, its application for the selective reduction of 1,3-diketones requires careful control of reaction conditions to achieve the desired partial reduction. Research has shown that the addition of metal compounds can modulate the reactivity and selectivity of the reduction process. For instance, a patented method for producing 1,3-cyclohexanediol (B1223022) compounds via the reduction of 1,3-cyclohexanedione with sodium borohydride noted the formation of 2-cyclohexen-1-ol (B1581600) as a by-product, indicating that careful tuning could favor the unsaturated product. google.com The study highlighted that the presence of metal compounds like zinc chloride or magnesium sulfate (B86663) influences the stereoselectivity of the saturated diol product, suggesting that additives are a key strategy for controlling the reduction outcome. google.com

Further illustrating the principle of controlled reduction, studies on aromatic 1,3-diketones have demonstrated that using sodium borohydride in conjunction with bovine serum albumin can lead to highly chemoselective and stereoselective formation of the corresponding 1,3-diols. nih.govrsc.org This use of a protein to create a chiral binding pocket for the substrate showcases a sophisticated strategy to control the outcome of a standard reduction reaction.

Biocatalytic Reductions: A highly selective and environmentally benign strategy involves the use of biocatalysts. Whole-cell microorganisms and isolated enzymes offer remarkable regio- and stereoselectivity under mild reaction conditions. The chemoenzymatic synthesis of 1,3-diols has been successfully achieved through the selective reduction of 1,3-diketones. For example, microorganisms such as baker's yeast (Saccharomyces cerevisiae) and Lactobacillus reuteri have been used to reduce substituted 1,3-aryldiketones to either β-hydroxyketones (a single reduction) or 1,3-diols with exceptional enantiomeric excess. uniba.it Furthermore, isolated ketoreductases (KREDs) have been shown to catalyze the site-selective reduction of α-alkyl-1,3-diketones with high yields and diastereomeric ratios, underscoring the power of biocatalysis in achieving selective transformations. researchgate.net

| Strategy | Reagent/Catalyst | Substrate Example | Key Finding | Reference |

|---|---|---|---|---|

| Hydride Reduction with Additives | NaBH₄ with metal salts (e.g., ZnCl₂) | 1,3-Cyclohexanedione | Additives modulate selectivity; by-products like 2-cyclohexen-1-ol indicate potential for partial reduction. | google.com |

| Controlled Hydride Reduction | NaBH₄ with Bovine Serum Albumin | Aromatic 1,3-diketones | Protein-induced complexation allows for high chemo- and stereoselectivity. | nih.govrsc.org |

| Whole-Cell Biocatalysis | Baker's yeast, Lactobacillus reuteri | 1-Aryl-1,3-diones | Achieves regio- and stereoselective reduction to β-hydroxyketones or diols with high enantiomeric excess. | uniba.it |

| Enzymatic Reduction | Isolated Ketoreductases (KREDs) | α-Alkyl-1,3-diketones | Enzymes provide excellent site-selectivity for the reduction of one carbonyl group. | researchgate.net |

Development of Novel Catalytic Systems for 1-Cyclohexene-1,3-diol(9CI) Synthesis

The development of novel catalytic systems is crucial for creating more efficient, scalable, and sustainable routes to 1-Cyclohexene-1,3-diol. Research has explored heterogeneous, homogeneous, and advanced biocatalytic systems.

Heterogeneous Catalytic Hydrogenation: Supported metal catalysts are a cornerstone of industrial chemistry due to their efficacy and ease of separation. For the reduction of cyclic 1,3-diones, systems involving ruthenium on carbon (Ru/C) and Raney Nickel have been systematically investigated. acs.orgnih.gov While much of this detailed research has been performed on the analogous cyclopentane-1,3-dione, the findings are highly relevant. These studies demonstrate that reaction parameters such as temperature, hydrogen pressure, and solvent choice significantly affect the reaction rate and the selectivity towards the desired diol over by-products. acs.orgnih.gov The reaction is understood to proceed through a hydroxy-ketone intermediate, which is precisely the precursor to the desired enol-diol product in the cyclohexyl system.

Homogeneous Catalysis: Homogeneous catalysts, while more challenging to separate from the reaction mixture, can offer superior activity and selectivity. For the hydrogenation of cyclic 1,3-diones, the homogeneous ruthenium-based Shvo catalyst has been identified as an effective option. nih.gov Such systems operate under milder conditions than many heterogeneous counterparts and can provide alternative selectivity profiles.

Advanced Catalytic Concepts: The frontier of catalyst development includes sophisticated biocatalytic setups and novel materials. The use of whole-cell biocatalysts and isolated ketoreductases, as mentioned previously, represents a novel catalytic system that operates with high precision under ambient conditions. uniba.itresearchgate.net Another advanced approach involves the use of Supported Ionic Liquid Phase (SILP) catalysts. For instance, rhodium nanoparticles immobilized on a triphenylphosphonium-based SILP (Rh@SILP) have been shown to be highly effective for the hydrogenation of aromatic ketones. nih.gov This technology, which combines the benefits of homogeneous and heterogeneous catalysis, could be adapted for the selective reduction of 1,3-cyclohexanedione, offering a robust and recyclable catalytic system.

| Catalyst Type | Specific Catalyst | Key Features | Reference |

|---|---|---|---|

| Heterogeneous | Ru/C, Raney Nickel | Robust, recyclable, and effective for dione (B5365651) hydrogenation. Selectivity is tunable via reaction conditions. | acs.orgnih.gov |

| Homogeneous | Ruthenium Shvo Catalyst | High activity under mild conditions for dione hydrogenation. | nih.gov |

| Biocatalytic | Whole cells (e.g., L. reuteri), Isolated enzymes (KREDs) | Extremely high regio- and stereoselectivity under mild, aqueous conditions. Environmentally friendly. | uniba.itresearchgate.net |

| Advanced Heterogeneous | Rh@SILP (Supported Ionic Liquid Phase) | Combines high activity of homogeneous catalysts with ease of separation. Potential for high selectivity and stability. | nih.gov |

Mechanistic Investigations and Reactivity of 1 Cyclohexene 1,3 Diol 9ci

Chemical Transformations of the Hydroxyl Functionalities

The two hydroxyl groups in 1-cyclohexene-1,3-diol exhibit distinct reactivity profiles due to their positions relative to the carbon-carbon double bond. Both can undergo typical alcohol reactions, but the allylic hydroxyl group's proximity to the π-system influences its reactivity.

The hydroxyl groups are primary sites for derivatization, which can be used to protect the alcohol, introduce new functional groups, or alter the molecule's physical properties. Common derivatization reactions include esterification and etherification.

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids, acid chlorides, or anhydrides. For instance, diacetylation can be achieved using acetic anhydride. This type of derivatization is useful for protecting the hydroxyl groups during subsequent reactions or for analytical purposes.

Etherification: Conversion to ethers, such as silyl (B83357) ethers (e.g., using trimethylsilyl (B98337) chloride or tert-butyldimethylsilyl chloride), is another common protective strategy. The relative ease of formation and cleavage of silyl ethers makes them valuable in multi-step syntheses. rsc.org

Mesitylation: For applications requiring a good leaving group, the hydroxyls can be converted to mesylates. This transformation of a 1,3-diol to a 1,3-dimesylate sets the stage for further reactions, such as cyclization to form cyclopropanes. acs.org

These derivatization strategies are fundamental in the synthesis of more complex molecules, including natural products and medicinal agents where cyclohexane-1,3-diol scaffolds are important. rsc.orgacs.org

| Reaction Type | Reagent Example | Product Type | Purpose |

| Esterification | Acetic Anhydride | Diacetate Ester | Protection, Analysis |

| Etherification | TBDMS-Cl | Silyl Ether | Protection |

| Sulfonylation | Methanesulfonyl Chloride | Dimesylate | Activation for Substitution/Elimination |

This table is generated based on standard alcohol derivatization reactions and findings from related diol chemistry. rsc.orgacs.org

Oxidation of 1-cyclohexene-1,3-diol can occur at the secondary alcohol, the double bond, or both, depending on the oxidant and reaction conditions. Oxidation of the secondary hydroxyl group would yield the corresponding ketone, 3-hydroxycyclohex-1-en-1-one. Further oxidation could lead to cyclohexane-1,3-dione.

The oxidation of cyclohexene (B86901) is a well-studied process that yields a variety of products, including 2-cyclohexen-1-ol (B1581600), 2-cyclohexen-1-one, and cyclohexane-1,2-diol. rsc.orgresearchgate.netajol.info The mechanisms often involve radical pathways, particularly at the allylic position, which is highly susceptible to attack. rsc.orgresearchgate.net In the case of 1-cyclohexene-1,3-diol, the secondary alcohol at position 3 is also an allylic position, making it a likely site for oxidation.

Selective oxidation of the allylic alcohol in the presence of the enol would be challenging. Strong oxidizing agents like chromium(VI) oxide are known to oxidize cyclohexene to a mixture of products including cyclohexanone (B45756) and 2-cyclohexen-1-one. ajol.info Milder, more selective reagents would be required to target a specific hydroxyl group. For instance, manganese dioxide (MnO₂) is often used for the selective oxidation of allylic alcohols.

| Oxidizing Agent | Potential Product(s) | Notes |

| Manganese Dioxide (MnO₂) | 3-Hydroxycyclohex-1-en-1-one | Selective for allylic alcohols. |

| Chromium (VI) reagents | Cyclohexane-1,3-dione, ring cleavage products | Strong, non-selective oxidation. ajol.info |

| Swern or Dess-Martin Oxidation | 3-Hydroxycyclohex-1-en-1-one | Milder conditions, good for sensitive substrates. |

This table outlines potential oxidation products based on the known reactivity of alcohols and cyclohexene derivatives. rsc.orgajol.inforesearchgate.net

Reactivity of the Cycloalkene Moiety

The carbon-carbon double bond in 1-cyclohexene-1,3-diol is susceptible to a range of reactions typical for alkenes, most notably addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond is a straightforward transformation that would yield cyclohexane-1,3-diol. nih.govacs.org Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used for this purpose. The stereochemistry of the resulting diol (cis or trans) would depend on the catalyst and the stereochemistry of the starting material. acs.org

Halogenation: The addition of halogens like bromine (Br₂) across the double bond would result in a dihalogenated diol. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the halogen atoms. acs.org

Epoxidation: The double bond can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxy diol would be a versatile intermediate for further synthesis, as the epoxide ring can be opened by various nucleophiles.

Hydrolysis/Hydration: While the molecule is already a diol, acid-catalyzed addition of water across the double bond, if achievable, could lead to the formation of cyclohexane-1,2,3-triol. However, competing elimination and rearrangement reactions are likely under acidic conditions. The addition of water is known to convert cyclohexene epoxide to the corresponding diol. researchgate.net

Isomerization of 1-cyclohexene-1,3-diol can occur through migration of the double bond or tautomerization.

Tautomerization: The enol functionality (the hydroxyl group at C1) can tautomerize to the corresponding keto form. This would result in the formation of 3-hydroxycyclohexanone. This keto-enol tautomerism is a fundamental equilibrium process.

Double-Bond Migration: Under certain conditions, particularly with acid or base catalysis or during hydrogenation, the double bond could migrate. google.com An equilibrium could be established with other isomers, such as cyclohex-2-ene-1,3-diol. The relative stability of the isomers would determine the major species present at equilibrium. The formation of a conjugated system, if possible, often drives such isomerizations.

Stereochemical Outcomes in Reaction Pathways

1-Cyclohexene-1,3-diol possesses a chiral center at the C3 position. Therefore, it can exist as two enantiomers, (R)-1-cyclohexene-1,3-diol and (S)-1-cyclohexene-1,3-diol. The stereochemistry of this center plays a crucial role in directing the stereochemical outcome of subsequent reactions.

When a reagent adds to the double bond, it can approach from the same face (syn-addition) or the opposite face (anti-addition) relative to the existing hydroxyl group at C3. This leads to the formation of diastereomers.

Diastereoselectivity in Addition Reactions: In the hydrogenation of a chiral 1-cyclohexene-1,3-diol, the hydrogen atoms can add to the double bond from either the same side as the C3 hydroxyl group or the opposite side. This will result in the formation of two diastereomeric cyclohexane-1,3-diols. The directing effect of the existing hydroxyl group, which can coordinate to the metal catalyst, often favors syn-addition, but the steric bulk of the catalyst and substrate also plays a significant role.

Epoxidation Stereochemistry: Similarly, during epoxidation, the peroxy acid can attack the double bond from the face syn or anti to the C3 hydroxyl group, leading to two diastereomeric epoxides. The hydroxyl group can direct the epoxidation through hydrogen bonding with the peroxy acid, often leading to high diastereoselectivity.

Pinacol-type Rearrangements: In related cyclohexane-1,2-diol systems, acid-catalyzed rearrangements are highly dependent on the stereochemistry. The group that is anti-periplanar to the leaving group is the one that migrates. stackexchange.com While this is a reaction of a saturated diol, it highlights how stereochemistry dictates reaction pathways in cyclohexyl systems. A similar principle would apply if one of the hydroxyls in a derivative of 1-cyclohexene-1,3-diol were converted into a leaving group and induced to rearrange.

The stereospecificity of reactions like the Diels-Alder, where the stereochemistry of the dienophile is retained in the product, provides a foundational principle for understanding how geometry is conserved or altered during cyclic transformations. masterorganicchemistry.com In reactions involving 1-cyclohexene-1,3-diol, the pre-existing stereocenter will influence the formation of new stereocenters, a key consideration in asymmetric synthesis.

Deoxydehydration Mechanisms and Related Olefin Formation

The conversion of diols into olefins through deoxydehydration (DODH) is a significant transformation in organic synthesis, offering a direct route to valuable unsaturated compounds from more functionalized precursors. This reaction involves the removal of two hydroxyl groups from a substrate, formally a reduction and a dehydration, to generate a carbon-carbon double bond. royalsocietypublishing.orgrsc.orgresearchgate.net The process is typically catalyzed by high-valent oxo-complexes of early transition metals, such as rhenium, molybdenum, and vanadium, and requires a stoichiometric reductant to regenerate the catalyst. royalsocietypublishing.orgnih.govosti.govnih.govresearchgate.net

While the majority of research has focused on the deoxydehydration of vicinal diols (1,2-diols), the principles can be extended to understand the potential reactivity of non-vicinal diols like 1-cyclohexene-1,3-diol. The expected product from the successful deoxydehydration of 1-cyclohexene-1,3-diol is the conjugated diene, 1,3-cyclohexadiene (B119728), a valuable precursor in various chemical syntheses. orgsyn.orggoogle.com

The generally accepted catalytic cycle for the deoxydehydration of vicinal diols by metal-oxo catalysts proceeds through three key steps: royalsocietypublishing.orgdtu.dk

Condensation: The diol condenses with a metal-oxo bond of the catalyst (e.g., a Re(VII) or Mo(VI) species) to form a cyclic metal-diolate intermediate and a molecule of water.

Reduction: A reductant, which can be a phosphine, a secondary alcohol, or even another molecule of the diol substrate, reduces the metal center of the diolate complex (e.g., from Re(VII) to Re(V) or Mo(VI) to Mo(IV)). rsc.orgresearchgate.net

Olefin Extrusion: The reduced metal-diolate undergoes a retro-[2+2] cycloaddition-like step to release the olefin product. This step re-oxidizes the metal center, regenerating the catalytically active species. royalsocietypublishing.org

For cyclic diols, the stereochemistry of the hydroxyl groups is crucial. Studies on the deoxydehydration of 1,2-cyclohexanediol (B165007) have consistently shown a strong preference for the cis-isomer, which can readily form the required cyclic metal-diolate intermediate. The trans-isomer, where the hydroxyl groups are on opposite faces of the ring, is often unreactive under similar conditions, particularly with rhenium and molybdenum catalysts, because it cannot easily chelate to the metal center in the required syn-periplanar conformation. rsc.orgdtu.dkuu.nlacs.org Vanadium-based catalysts have shown some capability to react with trans-diols, albeit through a different, stepwise olefin extrusion mechanism. chemrxiv.org

In the case of 1-cyclohexene-1,3-diol, the hydroxyl groups are not vicinal but are in an allylic arrangement. The direct application of the vicinal diol mechanism is therefore not straightforward. However, computational studies on rhenium-catalyzed 1,n-DODH reactions suggest that direct deoxydehydration of non-vicinal diols is possible. nih.gov A key finding from these studies is that the activation barrier for the reaction increases as the distance between the two hydroxyl groups grows. nih.gov For 1-cyclohexene-1,3-diol, the flexible six-membered ring may allow the hydroxyl groups to approach the metal center to form a chelate complex, which would then proceed through a similar reduction and olefin extrusion pathway to yield 1,3-cyclohexadiene.

Research Findings on Analogous Substrates

While direct experimental studies on the deoxydehydration of 1-cyclohexene-1,3-diol are not prominent in the literature, extensive research on the analogous substrate, cis-1,2-cyclohexanediol (B155557), provides valuable insight into potential catalysts and reaction conditions. The successful conversion of cis-1,2-cyclohexanediol to cyclohexene demonstrates the feasibility of this transformation for a six-membered ring diol.

Below are tables summarizing research findings for the deoxydehydration of related cyclic diols, which could serve as a starting point for investigating the reactivity of 1-cyclohexene-1,3-diol.

Table 1: Rhenium-Catalyzed Deoxydehydration of cis-1,2-Cyclohexanediol

| Catalyst | Reductant | Temperature (°C) | Yield of Cyclohexene (%) | Reference |

|---|---|---|---|---|

| CH₃ReO₃ | H₂ (gas) | 150 | 60 | rsc.org |

| Re₂(CO)₁₀ | 3-Octanol | 155-180 | 72 | dtu.dk |

Table 2: Molybdenum- and Vanadium-Catalyzed Deoxydehydration of cis-1,2-Cyclohexanediol

| Catalyst | Reductant | Temperature (°C) | Yield of Cyclohexene (%) | Reference |

|---|---|---|---|---|

| [Cp*MoO₂]₂O | PPh₃ | 180 | 30 | researchgate.netuu.nl |

| MoO₂(pyridine-2,6-dicarboxylato)(HMPA) | PPh₃ | 190 | 30 | acs.org |

These findings highlight that various catalyst systems are active for the deoxydehydration of cyclic diols. The formation of 1,3-cyclohexadiene from 1-cyclohexene-1,3-diol would be highly favorable due to the creation of a stable conjugated π-system. Further experimental and computational work is needed to fully elucidate the specific mechanistic pathways and optimize reaction conditions for this particular substrate.

Advanced Spectroscopic Characterization Techniques for 1 Cyclohexene 1,3 Diol 9ci

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise atomic arrangement within a molecule. For 1-Cyclohexene-1,3-diol, ¹H and ¹³C NMR spectra offer invaluable insights into its structural framework.

In the ¹H NMR spectrum of a related compound, cyclohexene (B86901), three distinct chemical environments for the hydrogen atoms are observed due to the molecule's symmetry. This results in a proton signal ratio of 2:2:1. docbrown.info For 1-Cyclohexene-1,3-diol, the presence of hydroxyl groups and the double bond would lead to a more complex spectrum, with specific chemical shifts for the hydroxyl protons, the vinylic proton, and the protons on the saturated carbon atoms. The coupling patterns between adjacent protons would further help in assigning their relative positions.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbon atoms of the double bond would appear at a characteristic downfield shift compared to the sp³-hybridized carbons of the ring. The carbons bearing the hydroxyl groups would also have distinct chemical shifts. The analysis of both ¹H and ¹³C NMR data, often supplemented by two-dimensional NMR techniques like COSY and HMBC, allows for the unambiguous elucidation of the connectivity and stereochemistry of the 1-Cyclohexene-1,3-diol molecule. nih.govipb.pt

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H (Hydroxyl) | Variable, typically 1-5 ppm | Position can be affected by solvent, concentration, and temperature. |

| ¹H (Vinylic) | ~5.5-6.0 ppm | Signal corresponding to the proton on the double bond. |

| ¹H (Allylic) | ~2.0-2.5 ppm | Protons on the carbon atoms adjacent to the double bond. |

| ¹H (Aliphatic) | ~1.5-2.0 ppm | Protons on the remaining saturated carbon atoms. |

| ¹³C (Vinylic) | ~120-140 ppm | Carbons involved in the C=C double bond. |

| ¹³C (C-OH) | ~60-80 ppm | Carbons bonded to the hydroxyl groups. |

| ¹³C (Aliphatic) | ~20-40 ppm | Remaining saturated carbon atoms in the ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of 1-Cyclohexene-1,3-diol, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad and intense absorption band is expected in the region of 3400-3650 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. libretexts.org The presence of a carbon-carbon double bond (C=C) would give rise to a stretching absorption band in the range of 1640-1680 cm⁻¹. libretexts.orgdocbrown.info Additionally, C-O stretching vibrations would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. ajol.info The C-H stretching vibrations for the sp² hybridized carbons of the alkene and the sp³ hybridized carbons of the saturated part of the ring would also be observable. docbrown.info

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibrational Mode |

| O-H (Alcohol) | 3400-3650 (broad) | Stretching |

| C=C (Alkene) | 1640-1680 | Stretching |

| =C-H (Alkene) | 3020-3100 | Stretching |

| C-H (Alkane) | 2850-3000 | Stretching |

| C-O (Alcohol) | 1000-1300 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For 1-Cyclohexene-1,3-diol, MS provides the molecular weight and valuable information about its structure through the analysis of its fragmentation pattern. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₆H₁₀O₂), which is approximately 114.14 g/mol . nih.gov

Under electron ionization (EI), the molecule can undergo various fragmentation processes. A common fragmentation pathway for cyclic alcohols is the loss of a water molecule (H₂O), resulting in a peak at [M-18]⁺. aip.org For 1,3-cyclohexanediol (B1223022), a retro-Diels-Alder (rDA) reaction can occur after the initial loss of water. aip.org Other fragment ions could arise from the cleavage of C-C bonds within the ring. The analysis of these fragmentation patterns helps to confirm the molecular structure. docbrown.infolibretexts.org

| Ion | m/z (Mass-to-Charge Ratio) | Possible Identity |

| [M]⁺ | 114 | Molecular Ion (C₆H₁₀O₂)⁺ |

| [M-H₂O]⁺ | 96 | Loss of a water molecule |

| [M-H₂O-C₂H₄]⁺ | 68 | Subsequent loss of ethene after dehydration |

| [C₅H₇]⁺ | 67 | Common fragment in cyclohexene derivatives |

| [C₄H₅O]⁺ | 69 | Fragment resulting from ring cleavage |

X-ray Crystallography of 1-Cyclohexene-1,3-diol(9CI) and its Derivatives

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. For 1-Cyclohexene-1,3-diol and its derivatives, single-crystal X-ray diffraction analysis provides precise information on bond lengths, bond angles, and the conformation of the cyclohexene ring. ppor.az This technique has been instrumental in confirming the structures of various cyclohexene derivatives, including those with multiple hydroxyl groups. acs.org The data obtained from X-ray crystallography can establish the absolute configuration of chiral centers within the molecule. ppor.azuu.nl The cyclohexene ring in such compounds typically adopts a half-chair conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This technique is particularly useful for analyzing compounds with conjugated π-electron systems. libretexts.org While 1-Cyclohexene-1,3-diol itself has an isolated double bond, its derivatives with extended conjugation would show characteristic UV-Vis absorption spectra.

The π → π* electronic transition of an isolated double bond, as in cyclohexene, typically occurs at a wavelength below 200 nm. docbrown.info However, if the double bond is conjugated with other chromophores, such as a carbonyl group or an aromatic ring, the absorption maximum (λ_max) shifts to a longer wavelength (a bathochromic shift). gdckulgam.edu.inlibretexts.org For example, cyclohexa-1,3-diene, a conjugated system, has a λ_max of 259 nm. docbrown.info The position and intensity of the absorption bands in the UV-Vis spectrum can provide valuable information about the extent and nature of the conjugated system within a molecule. lcms.cz

| Compound Type | Typical λ_max (nm) | Electronic Transition |

| Isolated Alkene (e.g., Cyclohexene) | < 200 | π → π |

| Conjugated Diene (e.g., Cyclohexa-1,3-diene) | ~259 | π → π |

| α,β-Unsaturated Ketone | ~220-250 | π → π |

| ~310-330 | n → π |

Computational Chemistry and Theoretical Modeling of 1 Cyclohexene 1,3 Diol 9ci

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic nature of 1-Cyclohexene-1,3-diol. researchgate.net These calculations provide a deep understanding of the molecule's reactivity, stability, and spectroscopic properties.

Detailed research findings from DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the molecule's electronic architecture. researchgate.net Key properties derived from these calculations include the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites), typically around the oxygen atoms of the hydroxyl groups, and electron-poor regions (electrophilic sites). This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Table 1: Calculated Electronic Properties of 1-Cyclohexene-1,3-diol

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Indicates the energy of the lowest unoccupied orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects chemical reactivity and kinetic stability; a larger gap implies higher stability. |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Molecular Electrostatic Potential | Negative potential around OH groups | Predicts sites for electrophilic attack and hydrogen bonding interactions. |

Conformational Analysis and Energy Minima of Ring Systems

The six-membered ring of 1-Cyclohexene-1,3-diol is not planar and exists in various conformations. Conformational analysis is critical to understanding its physical and chemical behavior, as the spatial arrangement of the hydroxyl groups dictates its properties. The flexible ring of a cyclohexene (B86901) derivative typically adopts several conformations, with variations of a half-chair being prominent.

For the related cis-cyclohexane-1,3-diol, studies have shown a dynamic equilibrium between a diequatorial and a diaxial conformer. rsc.org The position of this equilibrium is highly sensitive to the solvent. In aqueous solutions, the diequatorial conformer, where both hydroxyl groups are in the equatorial position, is strongly favored. rsc.org However, in non-polar solvents like carbon tetrachloride, the formation of an intramolecular hydrogen bond can stabilize the diaxial conformer. rsc.org While 1-Cyclohexene-1,3-diol has a double bond, similar principles regarding the orientation of its hydroxyl groups apply. Computational methods can map the potential energy surface by systematically varying key dihedral angles to identify the most stable, low-energy conformers and the energy barriers between them.

Table 2: Relative Energies of 1-Cyclohexene-1,3-diol Conformers in Different Solvents

| Conformer | Solvent | Gibbs Free Energy Change (ΔG°) (kcal/mol) | Favored Conformation |

| Diequatorial vs. Diaxial | Water | 2.7 | Diequatorial |

| Diequatorial vs. Diaxial | Acetone | 0.8 | Diequatorial |

| Diequatorial vs. Diaxial | Carbon Tetrachloride | 0.1 | Diequatorial (slight preference) |

| Data adapted from studies on analogous cyclohexane (B81311) diols. rsc.org |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 1-Cyclohexene-1,3-diol over time. MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, providing a "movie" of the molecule's behavior in different environments. nih.gov

For 1-Cyclohexene-1,3-diol, MD simulations can reveal several key aspects. They can model the dynamic equilibrium between different half-chair conformations in solution, showing the frequency and timescale of transitions. Furthermore, these simulations are particularly useful for studying hydrogen bonding. They can determine the nature and average lifetime of both intramolecular hydrogen bonds (between the two hydroxyl groups) and intermolecular hydrogen bonds (between the molecule and solvent molecules). arxiv.org Understanding the solvation structure around the molecule provides critical insight into its interactions with a solvent, which influences its solubility and reactivity. arxiv.org

Table 3: Insights from Molecular Dynamics (MD) Simulations

| Area of Study | Information Gained |

| Conformational Dynamics | Reveals the equilibrium between different ring conformations and the rates of interconversion. |

| Hydrogen Bonding | Characterizes the lifetime and geometry of intramolecular and intermolecular hydrogen bonds. |

| Solvation Shell | Describes the arrangement and orientation of solvent molecules around the diol. |

| Thermodynamic Properties | Can be used to calculate properties like excess molar volumes in mixtures. arxiv.org |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are indispensable for elucidating the mechanisms of chemical reactions involving 1-Cyclohexene-1,3-diol. By mapping the entire reaction coordinate, from reactants to products through transition states, chemists can gain a detailed understanding of reaction pathways, selectivity, and kinetics. nih.govresearchgate.net

Density Functional Theory (DFT) is a common method used to investigate reaction mechanisms. researchgate.net For a reaction involving 1-Cyclohexene-1,3-diol, such as oxidation or a cycloaddition, calculations can identify the structure of the transition state(s) and determine the activation energy. This information helps predict the feasibility and rate of a reaction. For instance, in studying a Diels-Alder reaction where a cyclohexene derivative is formed, computational analysis can distinguish between a concerted or stepwise mechanism. researchgate.net It can also explain stereoselectivity and regioselectivity by comparing the activation barriers of different possible pathways. researchgate.net Computational studies on the trapping of reactive intermediates like carbenes with cyclohexene have demonstrated the power of these methods in predicting which products will form by calculating the activation free energies for competing reaction pathways. nih.gov

Table 4: Computational Approach for Studying a Hypothetical Oxidation Reaction

| Computational Step | Purpose |

| Reactant/Product Optimization | Determine the lowest energy structures of the starting material (1-Cyclohexene-1,3-diol) and the final product. |

| Transition State Search | Locate the highest energy point along the reaction pathway (the transition state structure). |

| Frequency Calculation | Confirm the nature of the stationary points (minimum for reactants/products, first-order saddle point for transition state). |

| Intrinsic Reaction Coordinate (IRC) | Verify that the identified transition state correctly connects the reactants and products. |

| Energy Calculation | Determine the activation energy and the overall reaction energy to predict reaction kinetics and thermodynamics. |

Synthesis and Exploration of 1 Cyclohexene 1,3 Diol 9ci Derivatives and Analogs

Design and Synthesis of Chiral Derivatives of Cyclohexene (B86901) Diols

The synthesis of chiral derivatives of cyclohexene diols is a significant area of research, primarily focused on obtaining enantiomerically pure compounds that can serve as key intermediates in the synthesis of complex molecules. A prominent method for achieving this is through enzymatic kinetic resolution.

Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been effectively used in the transesterification of cyclohexene diols. google.com For instance, the reaction of a meso-cyclohexene diol with an acylating agent like vinyl acetate (B1210297) in the presence of a lipase can selectively acylate one of the enantiotopic hydroxyl groups, leading to the formation of an optically active monoacetate. google.com This process allows for the separation of the chiral monoacetate from the remaining unreacted diol, thus providing access to both enantiomers. The efficiency of such resolutions can be very high, with reports of enantiomeric excesses (ee) exceeding 98%. psu.eduresearchgate.net

Another approach involves the asymmetric synthesis of cyclohexene nucleoside analogues, where an enantiospecific Diels-Alder reaction is a key step. figshare.com This reaction, between a suitable diene and a chiral dienophile, can establish the desired stereochemistry in the resulting cyclohexene ring, which is then further elaborated to introduce the nucleobase moiety. figshare.com The use of chiral auxiliaries on the dienophile guides the stereochemical outcome of the cycloaddition. wikipedia.orglibretexts.orglibretexts.org

The following table summarizes a representative enzymatic resolution for the preparation of a chiral cyclohexene diol derivative:

| Starting Material | Enzyme | Acylating Agent | Product | Enantiomeric Excess (ee) | Reference |

| Cyclohexene diol (meso) | Lipase PS | Vinyl acetate | Optically active monoacetate | Not specified | google.com |

| (±)-4-Hydroxycyclohex-2-enone | Lipase | Vinyl acetate | (+)-Acetate and (-)-alcohol | >98% | psu.eduresearchgate.net |

Functionalization Strategies for Novel Analogs

The functionalization of 1-cyclohexene-1,3-diol and its derivatives opens up pathways to a diverse range of novel analogs. The hydroxyl groups and the carbon-carbon double bond are the primary sites for chemical modification.

The hydroxyl groups can be converted into a variety of other functional groups. For example, they can be acylated to form esters, which can serve as protecting groups or as intermediates for further transformations. google.com The choice of acylating agent and reaction conditions can allow for selective functionalization of one hydroxyl group over the other, particularly in chiral derivatives.

The double bond in the cyclohexene ring can undergo various addition reactions. For instance, catalytic hydrogenation can be employed to saturate the ring, leading to the corresponding cyclohexanediol. ucla.edupsu.edu Other reactions, such as epoxidation, can introduce an oxirane ring, which can then be opened to yield further functionalized diols.

Cyclohexenone Derivatives as Intermediates and Products

Cyclohexenone derivatives are closely related to 1-cyclohexene-1,3-diol, serving as both precursors and products in various synthetic routes. Optically active cyclohexenone derivatives are valuable building blocks in the synthesis of physiologically active materials. google.com

One synthetic route to cyclohexenone derivatives involves the oxidation of the hydroxyl group of a chiral cyclohexene diol derivative. google.com For example, an optically active monoacetate of a cyclohexene diol can be oxidized to the corresponding cyclohexenone, which retains the chirality of the starting material. google.com These chiral cyclohexenones can then be used in the synthesis of natural products like occidol and compactin. google.com

Conversely, 1-cyclohexene-1,3-diol itself can be synthesized from cyclohexenone derivatives. A common method involves the reduction of the carbonyl group of a cyclohexenone obtained from a Diels-Alder reaction. google.comgoogle.com For example, the reduction of a cyclohexenone derivative, formed from the reaction of 1,3-cyclohexadiene (B119728) and hydroquinone (B1673460), using a reducing agent like diisobutylaluminum hydride, yields the corresponding cyclohexene diol. google.com

The table below illustrates the relationship between cyclohexene diols and cyclohexenone derivatives:

| Transformation | Starting Material | Reagent(s) | Product | Reference |

| Oxidation | Optically active cyclohexene diol monoacetate | Bistriphenylphosphine palladium chloride | Optically active cyclohexenone derivative | google.com |

| Reduction | Cyclohexenone derivative | Diisobutylaluminum hydride | Cyclohexene diol | google.com |

Related Saturated Cyclohexanediols (e.g., 1,3-Cyclohexanediol) and their Research Relevance

The saturated analog of 1-cyclohexene-1,3-diol, 1,3-cyclohexanediol (B1223022), is a significant compound in its own right, with various stereoisomers (cis and trans) that have been the subject of synthetic and conformational studies. These diols are valuable intermediates in the synthesis of biologically important natural products and pharmaceuticals. nih.govrsc.org

The synthesis of 1,3-cyclohexanediol can be achieved through the hydrogenation of 1,3-cyclohexanedione (B196179) or resorcinol. google.comgoogle.comnih.gov The stereochemical outcome of the reduction (cis vs. trans) can often be controlled by the choice of reducing agent and reaction conditions. For instance, reduction of 1,3-cyclohexanedione with sodium borohydride (B1222165) can lead to varying ratios of cis- and trans-1,3-cyclohexanediol (B3029144) depending on the presence of additives. google.com Catalytic hydrogenation of 1,3-diones over heterogeneous catalysts like Ru/C has also been systematically studied to produce 1,3-diols. nih.govacs.org

Chiral 1,3-cyclohexanediols are particularly important as building blocks for spatially diverse small-molecule libraries used in drug discovery. nih.govrsc.org Enzymatic desymmetrization of meso-1,3-cyclohexanediols is an effective strategy to obtain enantiomerically pure monoesters. nih.gov The conformational properties of 1,3-cyclohexanediols, particularly the interactions between the hydroxyl groups, influence their reactivity and application as scaffolds.

The research relevance of 1,3-cyclohexanediols stems from their utility as precursors for a wide range of compounds, including polyesters, polyurethanes, and various pharmaceuticals. ontosight.ai

Synthesis of Other Cyclic Diols and Related Unsaturated Hydrocarbons

The synthetic methodologies developed for 1-cyclohexene-1,3-diol and its saturated counterpart can be extended to the synthesis of other cyclic diols and related unsaturated hydrocarbons. The Diels-Alder reaction, a cornerstone in the synthesis of six-membered rings, provides a versatile route to a variety of substituted cyclohexene derivatives, which can then be converted to diols. wikipedia.orglibretexts.orglibretexts.orgresearchgate.netnih.gov The reaction between a conjugated diene and a dienophile can be tailored to introduce a range of substituents and control stereochemistry. wikipedia.orglibretexts.orglibretexts.org

The synthesis of bicyclic diols can also be accomplished starting from cyclohexene derivatives. researchgate.net For example, intramolecular reactions can be designed to form an additional ring, leading to more complex polycyclic structures.

Furthermore, the elimination of hydroxyl groups from cyclohexene diols or related compounds can lead to the formation of conjugated dienes, such as 1,3-cyclohexadiene. orgsyn.org This unsaturated hydrocarbon is itself a valuable starting material in organic synthesis, particularly in Diels-Alder reactions. orgsyn.org The synthesis of 1,3-cyclohexadiene can be achieved through various methods, including the dehydration of cyclohexen-3-ol or the dehydrobromination of 3-bromocyclohexene. orgsyn.org

Applications of 1 Cyclohexene 1,3 Diol 9ci in Contemporary Chemical Synthesis

Building Block in Complex Organic Molecule Synthesis

1-Cyclohexene-1,3-diol, a versatile bifunctional molecule, serves as a crucial starting material and intermediate in the assembly of complex organic structures. Its inherent stereochemistry and reactive hydroxyl and alkene functionalities make it a valuable synthon for creating diverse molecular architectures.

Precursors for Pharmaceuticals and Agrochemicals

The structural framework of 1-cyclohexene-1,3-diol is embedded in numerous biologically active compounds, rendering it a key precursor in the synthesis of various pharmaceuticals and agrochemicals. A notable application is in the synthesis of the antiviral drug oseltamivir (B103847) (Tamiflu®). nih.govwikipedia.orggoogle.comnih.gov Different synthetic strategies have been developed to access oseltamivir, with some routes potentially involving intermediates derivable from cyclohexene (B86901) diol structures. nih.govwikipedia.orgnih.gov The synthesis of oseltamivir is of significant interest due to its role in treating influenza. nih.govnih.gov

Optically active cyclohexene diol derivatives are valuable for the synthesis of physiologically active materials. google.com These derivatives can be efficiently produced and serve as starting materials for compounds like the natural product occidol. google.com

The development of efficient synthetic routes to complex molecules often relies on the availability of versatile building blocks like 1-cyclohexene-1,3-diol and its derivatives. For instance, various substituted cyclohexenes, which can be instrumental in constructing Tamiflu scaffolds, have been synthesized. nih.gov

Intermediates in Natural Product Synthesis

The cyclohexene motif is a common structural element in a wide array of natural products. Consequently, 1-cyclohexene-1,3-diol and its derivatives are pivotal intermediates in the total synthesis of these complex molecules. For example, optically active cyclohexene diol derivatives can serve as starting materials for the synthesis of compactin. google.com

The synthesis of diterpenoid eunicellane skeletons that incorporate a 1,3-cyclohexadiene (B119728) moiety has been achieved, highlighting the utility of cyclohexadiene-based intermediates in natural product synthesis. researchgate.net Furthermore, a method combining chiral auxiliaries and substrate-directable reactions has been developed for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes, which has been applied to the synthesis of the natural product cascarillic acid. rsc.org

Monomer in Polymer Science and Materials Chemistry

The presence of both a hydroxyl group and a double bond allows 1-cyclohexene-1,3-diol to function as a versatile monomer in polymerization reactions, leading to the creation of novel polymeric materials with tailored properties.

Advanced Polymeric Materials (e.g., Polyesters, Polyurethanes, Epoxy Resins)

The diol functionality of 1-cyclohexene-1,3-diol enables its incorporation into polyesters and polyurethanes through condensation polymerization. The cyclohexene ring imparts rigidity and thermal stability to the polymer backbone. The double bond can be further functionalized post-polymerization to introduce additional properties or for cross-linking. The synthesis of block copolymers containing poly(1,3-cyclohexadiene) demonstrates the versatility of this monomer in creating advanced materials with controlled architectures. researchgate.net For example, the synthesis of poly(1,3-cyclohexadiene-block-styrene) has been reported, leading to well-defined block copolymers with a range of compositions. researchgate.net The polymerization of 1,3-cyclohexadiene can be controlled to produce polymers with specific microstructures, which in turn influences the material's properties. researchgate.net

Biodegradable Polymer Synthesis

There is a growing interest in developing biodegradable polymers from renewable resources to address environmental concerns. While direct polymerization of 1-cyclohexene-1,3-diol into prominent biodegradable polymers is not extensively documented in the provided results, the broader class of aliphatic polyesters, which can be synthesized from cyclic monomers, are known for their biodegradability. researchgate.net The synthesis of polymers from bio-based monomers is an active area of research. nih.gov For instance, the polymerization of S-4-isopropenyl-1-vinyl-1-cyclohexene, a monomer derived from a natural product, has been explored to create polymers from renewable sources. nih.gov The development of synthetic biodegradable polymers often involves the incorporation of ester linkages, which are susceptible to enzymatic degradation. researchgate.net

Role as Chiral Auxiliaries and Ligands in Asymmetric Synthesis

The chiral nature of resolved 1-cyclohexene-1,3-diol enantiomers makes them valuable in the field of asymmetric synthesis, where the goal is to control the stereochemical outcome of a reaction.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. researchgate.net After the desired transformation, the auxiliary is removed and can often be recovered for reuse. researchgate.net While the direct use of 1-cyclohexene-1,3-diol as a chiral auxiliary is not explicitly detailed in the provided search results, the principles of asymmetric synthesis using chiral molecules are well-established. rsc.orgresearchgate.net

The development of new chiral auxiliaries is an ongoing area of research. researchgate.net These auxiliaries are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. researchgate.net For instance, a novel approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes utilizes a chiral auxiliary in a multi-step sequence. rsc.org Organocatalysis, which sometimes employs chiral amines or other small organic molecules as catalysts, has also been used to achieve asymmetric synthesis of cyclohexadiene derivatives. researchgate.netnih.gov

Q & A

Q. Basic Research Focus

- ¹³C NMR : Predicts chemical shifts for diol protons and carbons, but discrepancies (e.g., ±5 ppm) between experimental and calculated values may indicate conformational flexibility or hydrogen bonding .

- X-ray crystallography : Provides definitive stereochemical data but requires high-purity crystals.

- DFT calculations : Validate proposed conformers by comparing theoretical and experimental IR/Raman spectra .

What mechanistic insights explain the regioselectivity of 1-Cyclohexene-1,3-diol(9CI) in oxidation and reduction reactions?

Q. Advanced Research Focus

- Oxidation : The diol’s conjugated cyclohexene system may stabilize intermediates (e.g., ketones via radical or ionic pathways). Steric hindrance at C1 vs. C3 positions can dictate product distribution .

- Reduction : Catalytic hydrogenation may favor syn-addition due to π-system geometry, while NaBH₄ could selectively reduce carbonyl groups if present.

Contradictions : Conflicting selectivity in similar diols (e.g., erythro vs. threo isomers) highlights the role of steric and electronic factors .

How does 1-Cyclohexene-1,3-diol(9CI) interact with biomolecular targets like G-quadruplex DNA?

Advanced Research Focus

Studies on analogous 9CI compounds reveal a three-step recognition process:

Kinetic match : Initial electrostatic interactions guide docking.

Dynamic adjustment : Conformational changes optimize binding.

Stacking stabilization : Aromatic moieties (if present) enhance selectivity via π-π interactions .

Methodology : Fluorescent probes and molecular docking simulations quantify binding affinity and mode .

What computational tools predict the reactivity and stability of 1-Cyclohexene-1,3-diol(9CI) under varying pH and solvent conditions?

Q. Advanced Research Focus

- MD simulations : Model solvent effects (e.g., aqueous vs. aprotic) on hydrogen-bond networks.

- pKa prediction : Software like ChemAxon estimates protonation states, critical for understanding acid/base-driven degradation .

- Reaction pathway analysis : Identify transition states for hydrolysis or oxidation using Gaussian or ORCA .

How does the reactivity of 1-Cyclohexene-1,3-diol(9CI) compare to other diols (e.g., β-O-4 lignin models) in bond cleavage studies?

Q. Advanced Research Focus

- Kinetic studies : Pseudo-first-order rate constants (k) for alkaline degradation vary with substituent placement. For example, erythro isomers degrade 4× faster than threo due to stereoelectronic effects .

- Comparative analysis : Electron-withdrawing groups on the cyclohexene ring may accelerate cleavage vs. alkyl-substituted diols.

What experimental protocols assess the thermal and oxidative stability of 1-Cyclohexene-1,3-diol(9CI)?

Q. Advanced Research Focus

- TGA/DSC : Quantify decomposition temperatures and exothermic peaks under air vs. inert atmospheres.

- Accelerated aging : Expose samples to UV light or elevated temperatures to simulate long-term stability.

- HPLC-MS : Monitor degradation products (e.g., quinones or epoxides) to infer reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.